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Compound of Interest |

\

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484

Comparative Guide: FMF-01-086-2 vs. Alisertib

(MLN8237)
Executive Summary

Alisertib (MLN8237) is the industry-standard, highly selective, ATP-competitive Aurora A
inhibitor. It exhibits picomolar-to-nanomolar potency and >200-fold selectivity for Aurora A
over Aurora B. It is the preferred tool for studying Aurora A-driven mitotic events and is in
advanced clinical evaluation.

FMF-01-086-2 is a specialized chemical probe developed by the Gray Lab (Dana-Farber
Cancer Institute). Structurally derived from the benzodiazepine scaffold (similar to Alisertib),
it incorporates an acrylamide warhead designed to target reactive cysteines. However, it
exhibits lower potency (double-digit nanomolar) and reduced selectivity (Dual Aurora A/B
inhibition) compared to Alisertib. Its primary utility lies in chemical biology applications, such
as covalent probe development or as a structural template for degraders (PROTACS).

Compound Profiles & Mechanism of Action
Alisertib (MLN8237)

o Class: Reversible, ATP-competitive Type | Inhibitor.
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Scaffold: Pyrimido-benzazepine.[1]

Binding Mode: Binds to the ATP-binding pocket of Aurora A in the active conformation (DFG-
in). It induces a conformational shift in the activation loop, preventing autophosphorylation at
Thr288.

Key Feature: An atypical "induced-fit* mechanism allows high selectivity for Aurora A despite
the high sequence homology (~70%) of the catalytic domain with Aurora B.

FMF-01-086-2[2][3][4][5][6][7]1[8][9]

Class: Acrylamide-modified Kinase Probe (Putative Covalent/Reversible).
Origin: Gray Lab (Citation: Bioorg.[2] Med. Chem. Lett. 2017).[1][3][4][2][5][6]

Scaffold: Benzodiazepine (analogous to MLN8054/Alisertib) modified with a 4-acrylamido-
benzamide moiety.

Reactivity: Contains an electrophilic acrylamide "warhead" designed to react with cysteine
residues (potentially Cys290 in Aurora A).

Nuance: While designed with a covalent handle, experimental data from the Gray Lab
characterizes its inhibition as reversible in standard biochemical assays, suggesting the
covalent bond formation may be transient, slow, or strictly dependent on specific assay
conditions (e.g., incubation time).

Signaling Pathway & Inhibition Nodes

The following diagram illustrates the critical role of Aurora A in centrosome maturation and the

intervention points of these inhibitors.
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Caption: Aurora A signaling cascade showing the selective blockade by Alisertib versus the
dual inhibition profile of FMF-01-086-2.

Potency & Selectivity Analysis

The following data consolidates biochemical IC50 values. Alisertib demonstrates superior
potency and selectivity for Aurora A. FMF-01-086-2 acts as a dual inhibitor, with slightly higher
potency against Aurora B than Aurora A.[7]

Biochemical Potency (Cell-Free IC50)
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Fold Difference

Target Kinase Alisertib (MLN8237) FMF-01-086-2
(Potency)
Alisertib is ~36x more
Aurora A 1.2 nM 44 nM
potent
FMF-01-086-2 is ~13x
Aurora B ~396 nM 29 nM
more potent
Aurora C N/D 63 nM
>200-fold (A- 0.6-fold (Dual / B- Alisertib is highly

Selectivity (A vs B) ) ]
selective) favored) selective

Cellular Potency (HCT116 / HeLa Models)

 Alisertib:
o Phenotype: Induces "monopolar spindles” (classic Aurora A inhibition phenotype).
o Potency: Inhibits autophosphorylation (p-Aurora A Thr288) at ~10-30 nM.
o Outcome: G2/M arrest followed by apoptosis or senescence.

e FMF-01-086-2:

o Phenotype: Mixed phenotype due to dual inhibition (inhibition of cytokinesis from Aurora B
blockade + spindle defects from Aurora A blockade).

o Potency: Dose-dependent inhibition of p-Aurora A and p-Histone H3 (Ser10, Aurora B
marker) observed in the 100 nM — 1 uM range.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Kinase Activity Assay
(Luminescence)
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Obijective: Distinguish between Aurora A selective inhibition (Alisertib) and dual inhibition (FMF-
01-086-2).

» Reagents: Recombinant Aurora A and Aurora B enzymes; ADP-Glo™ Kinase Assay
(Promega).

o Substrates:
o Aurora A: Kemptide or MBP.
o Aurora B: Histone H3 peptide.
o Workflow:
o Prepare 384-well plates with 5 pL kinase buffer (active enzyme).

o Add 2.5 pL of compound (Alisertib vs FMF-01-086-2) in 10-point dose-response (start 10
MM, 1:3 dilution).

o Incubate 30 mins at RT (Critical for FMF-01-086-2 to allow potential covalent
equilibration).

o Add 2.5 uL ATP/Substrate mix. Run reaction for 60 mins.
o Add ADP-Glo reagent (40 mins) -> Kinase Detection Reagent (30 mins).
o Read Luminescence.
 Validation Check:
o Alisertib Control: Should show >2 log shift between Aurora A and Aurora B curves.

o FMF Control: Should show overlapping curves (IC50 A = IC50 B).

Protocol B: Western Blot Target Engagement

Objective: Confirm cellular selectivity.

e Cell Line: HCT116 (Colorectal carcinoma).
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Treatment: Treat cells with 100 nM of Alisertib or FMF-01-086-2 for 4 hours (mitotic shake-off
enrichment recommended).

Lysis: Lysis buffer with Phosphatase Inhibitors (Na3VO4, NaF).
Antibodies:

o p-Aurora A (Thr288): Marker for Aurora A activity.

o p-Histone H3 (Serl0): Marker for Aurora B activity.

Expected Result:

o Alisertib (100 nM): Complete loss of p-Aurora A; Retention of p-Histone H3 (Aurora B
active).

o FMF-01-086-2 (100 nM): Partial/Complete loss of both p-Aurora A and p-Histone H3.

Conclusion & Recommendation

Choose Alisertib (MLN8237) if: You require a highly selective biological tool to dissect Aurora
A specific functions (e.g., centrosome separation) without confounding effects from Aurora B
inhibition (cytokinesis failure). It is the gold standard for potency.

Choose FMF-01-086-2 if: You are conducting chemical biology methodology research (e.qg.,
developing degraders, studying cysteine reactivity in the benzodiazepine scaffold) or need a
dual inhibitor control. Do not use FMF-01-086-2 as a primary tool for "pure" Aurora A biology
due to its off-target activity on Aurora B.

References

Discovery of FMF-01-086-2

o Title: Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-
ones as Selective PI3K-d/y Inhibitors (Note: FMF-01-086-2 appears in the Gray Lab
dataset associated with Aurora inhibition described in Bioorg. Med. Chem. Lett. 2017).[1]
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o Source:Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4405-4408.[3][4][2][6]
o Link:[Link][4][2][5]
Alisertib (MLN8237)

o Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors.
o Source:ACS Chemical Biology, 2010.

o Link:[Link]
Gray Lab Probe Database

o Source:Gray Lab (Stanford/DFCI).

o Link:[Link] (Verify specific entry for FMF-01-086-2 under Aurora Kinase Probes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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